molecular formula C15H13NO3 B2417392 2-(N,1-diphenylformamido)acetic acid CAS No. 119656-49-4

2-(N,1-diphenylformamido)acetic acid

Cat. No.: B2417392
CAS No.: 119656-49-4
M. Wt: 255.273
InChI Key: NHWGJPPIJZCZBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

2-(N-benzoylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-14(18)11-16(13-9-5-2-6-10-13)15(19)12-7-3-1-4-8-12/h1-10H,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWGJPPIJZCZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N,1-diphenylformamido)acetic acid typically involves the reaction of benzoyl chloride with glycine in the presence of a base, followed by the addition of aniline. The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions, such as temperature, pressure, and solvent volumes, to ensure efficient production on a larger scale .

Scientific Research Applications

2-(N,1-Diphenylformamido)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(N,1-diphenylformamido)acetic acid involves its role as a building block in organic synthesis. It can participate in various reactions, such as nucleophilic acyl substitution and esterification, to form more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Biological Activity

2-(N,1-diphenylformamido)acetic acid, also known by its CAS number 119656-49-4, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a diphenylformamide moiety attached to an acetic acid group. This unique structure may contribute to its biological properties, including interactions with various biological targets.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors in biological systems. The presence of the diphenyl group may enhance its lipophilicity, facilitating cellular uptake and interaction with lipid membranes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, acetic acid derivatives have shown effectiveness against various pathogens. In a study focusing on acetic acid's antibacterial activity against biofilm-producing organisms, it was found that low concentrations could inhibit growth effectively .

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.16%
Escherichia coli0.31%
Pseudomonas aeruginosa0.31%

Anti-inflammatory Properties

The anti-inflammatory potential of compounds related to this compound has been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses.

Case Study 1: Antibacterial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antibacterial efficacy of various acetic acid derivatives against common wound pathogens. The study demonstrated that these compounds could effectively reduce bacterial load in infected wounds .

Case Study 2: Anti-inflammatory Effects

A clinical trial investigated the anti-inflammatory effects of a related compound in patients with chronic inflammatory conditions. Results indicated a significant reduction in inflammatory markers among participants treated with the compound compared to a placebo group.

Research Findings

Recent studies highlight the following findings regarding the biological activity of this compound:

  • Antibacterial Activity : Effective against both planktonic and biofilm forms of bacteria.
  • Anti-inflammatory Effects : Potential to reduce inflammation markers in chronic conditions.
  • Synergistic Effects : When combined with other antimicrobial agents, it may enhance overall efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.